molecular formula C30H44N2O8 B142001 Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 131970-79-1

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No. B142001
M. Wt: 560.7 g/mol
InChI Key: SSSFVNZAQRAFEX-UHFFFAOYSA-N
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Description

NMR and Crystal Structure Analysis of Pyrrole Derivatives

The study presented in the first paper focuses on a series of tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds, which are a type of conjugated buta-1,3-dienes with heterocyclic groups. These compounds exhibit potential as dyes and pigments due to their extensive conjugated systems. The research includes an in-depth analysis using proton NMR ((1)H NMR), carbon-13 NMR ((13)C NMR), and mass spectroscopy to characterize the compounds with different R groups: 2,4,6-trimethylphenyl, cyclohexyl, tert-butyl, and isopropyl. The paper also discusses the three-dimensional structures, particularly focusing on the X-ray crystal structure of the compound with R as 2,4,6-trimethylphenyl. Quantum chemical calculations were employed to study the conjugation plane and stability of these compounds .

Pyrolysis of Sila-Dithiacyclohexane Compounds

The second paper does not directly relate to the tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) but discusses the pyrolysis of a sila-dithiacyclohexane compound. The pyrolysis process yields various products, including 1,1-dimethyl-1-sila-2,5-dithiacyclopentane and 1,1,2,2,4,4-hexamethyl-1,2,4-trisila-3,5-dithiacyclopentane, as well as ethylene. The study provides insights into the mechanisms of pyrolysis and reports the first example of the insertion of dimethylsilylene into a silicon-sulfur bond. Although this research is not directly related to the target compound, it offers valuable information on the thermal behavior and reaction pathways of organosilicon compounds with sulfur .

Scientific Research Applications

Supramolecular Capsules from Calixpyrrole Derivatives

Recent research on calixpyrrole derivatives, such as Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), highlights their application in constructing supramolecular capsules. These molecules, due to their structural features and ease of synthesis, offer a versatile platform for self-assembly into molecular capsules. Four main strategies have been identified for using calixpyrrole derivatives in capsule assembly: self-assembly through rim-to-rim interactions, formation of dimeric capsules with non-complementary hydrogen-bonding groups, creation of dimeric capsules with urea groups for polar functionalized interiors, and anion coordination-induced dimeric capsules using chemically modified pyrrole units. These approaches showcase the molecule's potential in creating structures with unique properties for binding electron-poor guests (Ballester, 2011).

Organic Thermoelectric Materials

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) and its derivatives are also finding applications in the development of organic thermoelectric materials. A notable example is the use of poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which have shown significant promise in thermoelectric applications. These materials, thanks to their inherent properties such as flexibility and low thermal conductivity, along with advances in material processing techniques, are poised for application in areas requiring lightweight, flexible thermoelectric generators (Yue & Xu, 2012).

Safety And Hazards

While specific safety and hazard information for Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSFVNZAQRAFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392868
Record name Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

CAS RN

131970-79-1
Record name Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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